5-(3,4-Dimethylphenoxy)pentanoic acid

5-Lipoxygenase inhibition Leukotriene biosynthesis Inflammation research

Researchers studying PPARα-mediated lipid regulation often face off-target adipogenic effects from PPARγ activation. 5-(3,4-Dimethylphenoxy)pentanoic acid (CAS 87411-47-0) solves this with negligible PPARγ affinity (>50,000 nM IC50) and potent 5-lipoxygenase inhibition (IC50 60 nM). • Selective PPARα probe: no confounding α-branching-dependent glucuronidation. • 6.7-15× more potent 5-LO inhibitor vs zileuton. • Validated FTIR spectrum for analytical method development. Supplied at ≥98% purity with reliable global shipping.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 87411-47-0
Cat. No. B14422497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethylphenoxy)pentanoic acid
CAS87411-47-0
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCCCCC(=O)O)C
InChIInChI=1S/C13H18O3/c1-10-6-7-12(9-11(10)2)16-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,15)
InChIKeyRAYMNJSHPCHAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dimethylphenoxy)pentanoic Acid (CAS 87411-47-0): Molecular Identity, Procurement Profile, and Core Chemical Specifications


5-(3,4-Dimethylphenoxy)pentanoic acid (CAS 87411-47-0) is an aromatic ether of the phenoxyalkanoic acid class, with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol [1]. It features a pentanoic acid chain linked to a 3,4-dimethyl-substituted phenoxy group, placing it structurally within the broader family of lipid-regulating fibrates but with a distinct substitution pattern compared to clinically established agents such as gemfibrozil (2,5-dimethylphenoxy-2,2-dimethylpentanoic acid) [2]. The compound is available from commercial suppliers in purities up to 98% and is recognized as a versatile building block for organic synthesis and as a subject of interest in pharmacological research targeting lipid metabolism and inflammatory pathways .

5-(3,4-Dimethylphenoxy)pentanoic Acid: Why Simple Analog Interchange Carries Unquantified Risk in Lipid and Inflammation Research


Phenoxyalkanoic acids are not functionally interchangeable despite their shared core scaffold. Minor variations in the position of methyl substituents on the phenyl ring or in the branching of the alkanoic acid chain can dramatically alter target engagement, metabolic stability, and off-target liability [1]. For example, the clinically approved fibrate gemfibrozil (2,5-dimethyl substitution with a gem-dimethyl group) exhibits a distinct pharmacological profile from its structural analogs, including differential effects on peroxisome proliferator-activated receptor alpha (PPARα) and cytochrome P450 enzymes [2]. Consequently, substituting 5-(3,4-dimethylphenoxy)pentanoic acid with a close analog like gemfibrozil or an unsubstituted phenoxypentanoic acid without direct, comparative evidence introduces uncontrolled experimental variability. The quantitative data presented in Section 3 provides the empirical justification for selecting this specific compound over less-characterized alternatives in research and development contexts.

Quantitative Differentiation of 5-(3,4-Dimethylphenoxy)pentanoic Acid from Its Closest Chemical Analogs


Potent 5-Lipoxygenase Inhibition: A 10-Fold Potency Advantage Over the Clinical Inhibitor Zileuton

5-(3,4-Dimethylphenoxy)pentanoic acid demonstrates an IC50 of 60 nM against partially purified recombinant 5-lipoxygenase [1]. In contrast, the orally active clinical 5-lipoxygenase inhibitor zileuton exhibits substantially higher IC50 values across multiple assays: 400 nM in rat PMNL, 400 nM in human PMNL, and 900 nM in human whole blood [2]. This 6.7- to 15-fold difference in potency under comparable in vitro conditions establishes a clear quantitative distinction, suggesting the 3,4-dimethylphenoxy substitution pattern may confer enhanced enzyme-inhibitor interactions relative to the benzothiophene-based zileuton.

5-Lipoxygenase inhibition Leukotriene biosynthesis Inflammation research

Structural Divergence from Gemfibrozil: Absence of Gem-Dimethyl Branching and Altered Methyl Substitution Pattern

5-(3,4-Dimethylphenoxy)pentanoic acid is a linear, non-branched phenoxypentanoic acid, whereas the clinically relevant analog gemfibrozil is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid [1]. The absence of the gem-dimethyl group at the C2 position and the shift of methyl substituents from the 2,5- to the 3,4-positions fundamentally alters the molecule's steric and electronic profile. This structural divergence is critical because the gem-dimethyl group in gemfibrozil is essential for its metabolic activation via glucuronidation to a potent CYP2C8 inhibitor, a property that is not observed for linear phenoxyalkanoic acids [2]. Therefore, 5-(3,4-dimethylphenoxy)pentanoic acid provides a structurally simplified scaffold for investigating the core pharmacophore of fibrates without the confounding metabolic liabilities introduced by alpha-branching.

Structure-activity relationship PPAR modulation Lipid metabolism

Weak PPARγ Engagement: A Differentiating Feature from Full PPARγ Agonists

In a competitive binding assay against human peroxisome proliferator-activated receptor gamma (PPARγ), 5-(3,4-dimethylphenoxy)pentanoic acid exhibited an IC50 greater than 50,000 nM [1]. This indicates negligible affinity for PPARγ, a nuclear receptor central to adipocyte differentiation and insulin sensitization. In contrast, potent PPARγ agonists such as rosiglitazone display binding affinities (Kd) in the low nanomolar range (e.g., ~40 nM) [2]. The lack of significant PPARγ activity for this compound provides a clean selectivity profile against this target, which is advantageous for studies aimed at dissecting PPARα- or PPARδ-specific effects within the fibrate class, as off-target PPARγ activation can confound metabolic readouts and induce unwanted adipogenic effects.

PPARgamma Adipogenesis Insulin sensitization

Verified Analytical Identity: Distinctive FTIR Spectrum for Unambiguous Compound Confirmation

The compound possesses a documented Fourier-transform infrared (FTIR) spectrum, recorded using the KBr pellet technique, and is included in the KnowItAll IR Spectral Library [1]. This spectral signature provides a unique and verifiable 'fingerprint' for confirming compound identity and purity upon receipt or during experimental use. In contrast, many close analogs or custom-synthesized derivatives lack publicly available, validated spectral reference data, which introduces uncertainty in compound authentication and experimental reproducibility. The availability of a reference FTIR spectrum enables researchers to perform rapid, non-destructive quality control checks, ensuring that the material used in critical experiments matches the expected chemical structure.

Analytical chemistry Quality control Compound authentication

Defined Research and Development Scenarios for the Strategic Use of 5-(3,4-Dimethylphenoxy)pentanoic Acid


As a Potent Chemical Probe for 5-Lipoxygenase in Inflammation Research

With an IC50 of 60 nM against recombinant 5-lipoxygenase [1], 5-(3,4-dimethylphenoxy)pentanoic acid provides a potent and chemically distinct alternative to zileuton for investigating the role of leukotrienes in cellular and biochemical models of inflammation. Its higher potency (6.7- to 15-fold over zileuton [2]) allows for lower working concentrations, minimizing potential off-target effects and solvent interference. This scenario is particularly relevant for academic and pharmaceutical researchers focused on identifying novel anti-inflammatory mechanisms or validating 5-LO as a therapeutic target in disease models.

As a Linear Fibrate Scaffold for PPARα-Mediated Lipid Metabolism Studies

The compound serves as a simplified, linear analog of gemfibrozil, lacking the gem-dimethyl group that confers unique metabolic liabilities (e.g., CYP2C8 inhibition) to the clinical agent [3]. Researchers studying PPARα-mediated lipid regulation can employ this compound to probe the core pharmacophore of fibrates without the confounding factor of alpha-branching-dependent glucuronidation. Additionally, its negligible affinity for PPARγ (>50,000 nM IC50 [4]) reduces the risk of off-target adipogenic effects, making it a cleaner tool for dissecting PPARα-specific transcriptional responses in hepatocyte or adipocyte models.

As an Analytically Verified Reference Standard for Method Development

The public availability of a validated FTIR spectrum in the KnowItAll spectral library [5] enables the use of 5-(3,4-dimethylphenoxy)pentanoic acid as a reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS, FTIR) aimed at detecting or quantifying phenoxyalkanoic acids in complex matrices. This application is valuable for analytical chemistry laboratories, quality control departments, and environmental monitoring agencies requiring a well-characterized, commercially available compound for calibration and method verification.

As a Synthetic Intermediate for Derivatized Fibrate Analogs

The compound's carboxylic acid functionality and unhindered phenoxy ether make it a versatile building block for the synthesis of novel phenoxyalkanoic acid derivatives . Its distinct 3,4-dimethyl substitution pattern offers an entry point for structure-activity relationship (SAR) studies that diverge from the more common 2,5-dimethyl scaffold of gemfibrozil. Medicinal chemists can leverage this intermediate to explore the impact of different alkyl chain lengths, amide formations, or ester prodrugs on the biological activity and physicochemical properties of next-generation lipid-regulating agents.

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